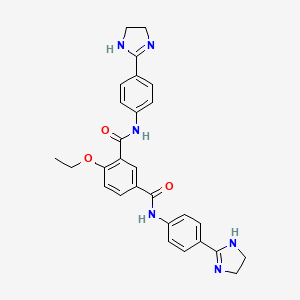
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide is a complex organic compound that features prominently in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide typically involves multiple steps, starting with the preparation of the imidazole rings. These rings are then coupled with the isophthalamide core through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Scientific Research Applications
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in developing advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which N1,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide exerts its effects involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, influencing enzyme activity or receptor binding. The central isophthalamide core provides structural stability and facilitates the compound’s binding to its targets, thereby modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound shares the imidazole ring structure but differs in its overall molecular framework and applications.
N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide: A structurally related compound with one imidazole ring, offering different reactivity and application profiles.
Uniqueness
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide stands out due to its dual imidazole rings and central isophthalamide core, providing a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust structural properties.
Properties
Molecular Formula |
C28H28N6O3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-ethoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H28N6O3/c1-2-37-24-12-7-20(27(35)33-21-8-3-18(4-9-21)25-29-13-14-30-25)17-23(24)28(36)34-22-10-5-19(6-11-22)26-31-15-16-32-26/h3-12,17H,2,13-16H2,1H3,(H,29,30)(H,31,32)(H,33,35)(H,34,36) |
InChI Key |
VLMWQXNBFRIOBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


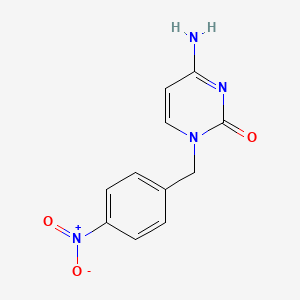
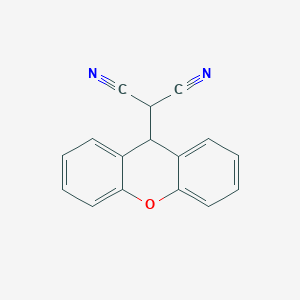
![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)

![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

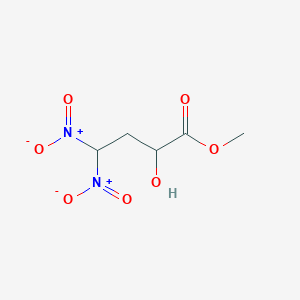

![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)



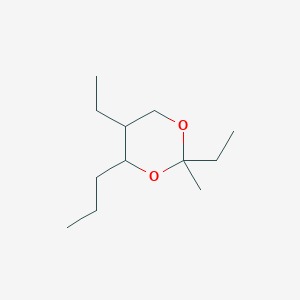
![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)
